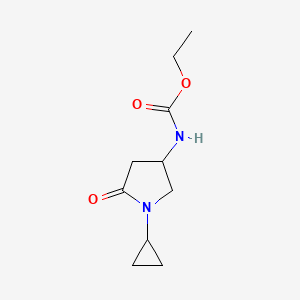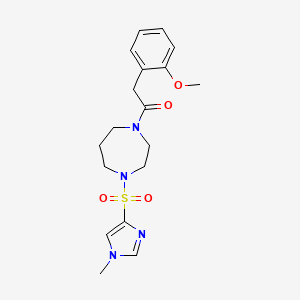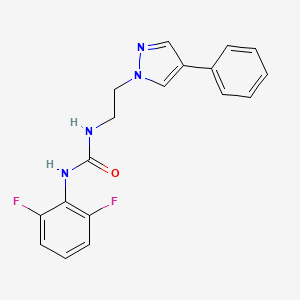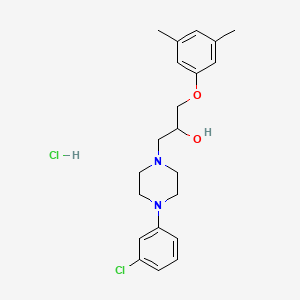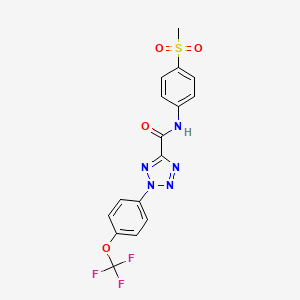
N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a tetrazole derivative, which is a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. It has a carboxamide group (-CONH2) attached to the tetrazole ring. Additionally, it has a methylsulfonyl group (-SO2CH3) and a trifluoromethoxy group (-OCF3) attached to the phenyl rings .
Molecular Structure Analysis
The molecule contains a variety of functional groups, including a tetrazole ring, a carboxamide group, a methylsulfonyl group, and a trifluoromethoxy group. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Tetrazoles can participate in a variety of reactions, including cycloaddition reactions and nucleophilic substitutions. The carboxamide group could potentially undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxamide, methylsulfonyl, and trifluoromethoxy groups could increase its solubility in polar solvents .Scientific Research Applications
Aldose Reductase Inhibitors and Antioxidant Potential
Compounds structurally related to "N-(4-(methylsulfonyl)phenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide" have been explored for their potential as aldose reductase inhibitors (ARIs), which are significant in managing diabetic complications. Derivatives featuring tetrazole and methylsulfonylamide groups have shown varying degrees of inhibitory activity against aldose reductase, a key enzyme implicated in the biochemical pathways leading to the long-term complications of diabetes. Additionally, these compounds exhibited potent antioxidant activities, highlighting their potential therapeutic utility in oxidative stress-related conditions (Alexiou & Demopoulos, 2010).
Structural and Docking Studies
The molecular structure and docking studies of tetrazole derivatives, including those bearing the methylsulfonylphenyl group, have been conducted to understand their interaction within biological systems, such as enzymes. These studies are crucial for drug development, providing insights into the potential binding modes and affinities of compounds within the active sites of target proteins. The structural analysis through X-ray crystallography and biomolecular docking studies offers a foundation for rational drug design, especially in targeting enzymes like cyclooxygenase-2 (COX-2) (Al-Hourani et al., 2020).
Novel Insecticide Development
Research into the insecticidal properties of compounds featuring the heptafluoroisopropyl group, closely related to the chemical structure , has led to the development of novel insecticides such as Flubendiamide. These compounds exhibit strong activity against lepidopterous pests, including strains resistant to other insecticides. The unique chemical structure of such compounds underpins a novel mode of action, which could be integral to insect resistance management and integrated pest management programs (Tohnishi et al., 2005).
Polymer Science Applications
In the realm of materials science, derivatives of "this compound" contribute to the synthesis of aromatic polyamides. These polymers, characterized by ether-sulfone linkages, have been investigated for their solubility in polar solvents, film-forming capabilities, and thermal properties. The integration of such structural motifs into polyamides could enhance material properties, making them suitable for advanced applications in coatings, films, and fibers (Hsiao & Huang, 1997).
Mechanism of Action
Target of Action
Compounds with similar structures, such as alpha-cyano-beta-hydroxy-beta-methyl-n-[4-(trifluoromethoxy)phenyl] propenamide, have been found to inhibit theepidermal growth factor receptor (EGF-R) tyrosine kinase . EGF-R tyrosine kinase is known to be overexpressed in several malignancies and is an important target for anticancer drug design .
Mode of Action
Similar compounds have been found to bind favorably to egf-r . This binding inhibits the EGF-R tyrosine kinase, which can lead to potent cytotoxic activity against cancer cells .
Biochemical Pathways
The inhibition of egf-r tyrosine kinase by similar compounds can affect multiple downstream pathways involved in cell proliferation and survival .
Result of Action
Similar compounds have been found to have potent cytotoxic activity against cancer cells, killing >99% of human breast cancer cells in vitro by triggering apoptosis .
Properties
IUPAC Name |
N-(4-methylsulfonylphenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O4S/c1-29(26,27)13-8-2-10(3-9-13)20-15(25)14-21-23-24(22-14)11-4-6-12(7-5-11)28-16(17,18)19/h2-9H,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXBVDUFCAXQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2803253.png)
![(E)-ethyl 2-((dimethylamino)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2803254.png)
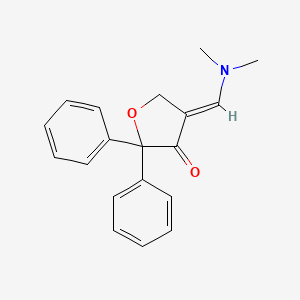
![3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2803257.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2803261.png)
![(2E)-2-cyano-N-(3-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B2803262.png)
![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2803265.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803269.png)
